2,6-Dimethoxyaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dimethoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-10-6-4-3-5-7(11-2)8(6)9;/h3-5H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGARCFCWYJUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656928 | |

| Record name | 2,6-Dimethoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375397-36-7 | |

| Record name | 2,6-Dimethoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties and Applications of 2,6-Dimethoxyaniline Hydrochloride

This guide provides an in-depth exploration of 2,6-dimethoxyaniline hydrochloride, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data sheet. It offers a foundational understanding of the compound's physicochemical properties, spectroscopic characteristics, synthesis, and reactivity, grounded in the practical insights of an experienced application scientist. The hydrochloride salt form offers distinct advantages in stability and handling over its free base counterpart, making a thorough understanding of its properties essential for successful application.

Core Physicochemical Properties: A Comparative Overview

The conversion of the free base, 2,6-dimethoxyaniline, into its hydrochloride salt is a fundamental acid-base reaction that significantly alters its physical properties. The protonation of the amino group to form the anilinium ion enhances the compound's stability, particularly against aerial oxidation which can discolor and degrade the free amine. This increased stability is a critical consideration for long-term storage and ensuring reagent purity in sensitive downstream applications.[1]

Below is a summary of the key physicochemical properties for both the free base and its hydrochloride salt.

| Property | 2,6-Dimethoxyaniline (Free Base) | This compound |

| Appearance | White to off-white or pale cream crystalline solid/powder.[2][3] | Data not available; typically a crystalline solid. |

| CAS Number | 2734-70-5[2][4][5] | 375397-36-7[1] |

| Molecular Formula | C₈H₁₁NO₂[2][4] | C₈H₁₂ClNO₂[1] |

| Molecular Weight | 153.18 g/mol [2] | 189.64 g/mol [1] |

| Melting Point | 74 - 78 °C[3] | Data not available. |

| Boiling Point | 140 °C at 15 mmHg[3] | Not applicable (decomposes). |

| Solubility | Slightly soluble in water; soluble in methanol, ethanol, ether.[2][5][6] | Expected to have higher solubility in water and polar solvents. |

| Storage Conditions | Store under inert gas; air sensitive.[3] | Store at room temperature; more stable than the free base.[1] |

Molecular Structure and Spectroscopic Characterization

A precise understanding of a molecule's structure and its spectroscopic fingerprint is non-negotiable for its use in research and development. The protonation of the nitrogen atom in this compound induces significant and predictable shifts in its spectral data compared to the free base.

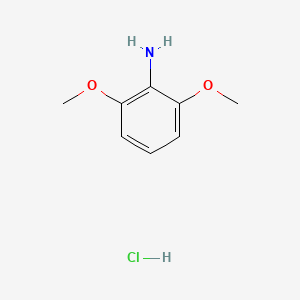

Caption: Structure of this compound.

Infrared (IR) Spectroscopy

The most telling difference in the IR spectrum arises from the state of the amino group.

-

2,6-Dimethoxyaniline (Free Base): Exhibits two characteristic sharp N-H stretching bands around 3350-3450 cm⁻¹, typical for a primary amine.

-

This compound: The two sharp N-H bands are replaced by a very broad and strong absorption band spanning from approximately 2500-3000 cm⁻¹. This is the hallmark of an anilinium (-NH₃⁺) salt and is caused by the various N-H stretching vibrations within the protonated amine. This feature provides an unambiguous method for confirming salt formation.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the amine has a significant deshielding effect on the nearby aromatic protons, leading to a downfield shift in the ¹H NMR spectrum.

-

¹H NMR:

-

-OCH₃ protons: A sharp singlet for the six methoxy protons is expected around 3.8-3.9 ppm. This peak's position is only slightly affected by the protonation state of the amine.

-

Aromatic protons: In the free base, the aromatic protons appear in the δ 6.5-6.8 ppm region. Upon formation of the hydrochloride salt, the electron-withdrawing nature of the -NH₃⁺ group causes a downfield shift of these protons, likely into the δ 7.0-7.5 ppm region. The broad -NH₃⁺ protons would also be visible, though their chemical shift is highly dependent on the solvent and concentration.

-

-

¹³C NMR:

-

Similar deshielding effects are observed. The carbons directly attached to the methoxy groups and the anilinium group (C2, C6, and C1) will experience the most significant downfield shifts compared to the free base. The methoxy carbons (-OCH₃) would remain relatively unchanged, appearing around 55-60 ppm.

-

Mass Spectrometry (MS)

In mass spectrometry, the analysis will typically show the mass of the free base regardless of whether the hydrochloride salt is introduced. Under common ionization techniques like Electrospray Ionization (ESI), the compound will be detected as the protonated free base [M+H]⁺, corresponding to an m/z of 154.18. The fragmentation pattern would then be identical to that of the protonated free base.[7]

Synthesis and Purification Workflow

The synthesis of this compound is a robust two-step process. The first step involves the synthesis of the free base, followed by its conversion to the stable hydrochloride salt. The most common and scalable method for the free base is the catalytic hydrogenation of the corresponding nitro compound.

Caption: Two-step synthesis of 2,6-Dimethoxyaniline HCl.

Experimental Protocol: Synthesis of 2,6-Dimethoxyaniline

This protocol describes the reduction of 2,6-dimethoxynitrobenzene using palladium on carbon (Pd/C) as a catalyst. This method is preferred over older metal-acid reductions (e.g., Fe/HCl) due to its cleaner reaction profile and easier product isolation.

-

Reactor Setup: To a high-pressure reactor vessel, add 2,6-dimethoxynitrobenzene (1.0 eq), 10% Pd/C (0.02 eq), and anhydrous ethanol (5-10 mL per gram of nitro compound).

-

Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 1-5 bar) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,6-dimethoxyaniline as a solid, which can be used directly in the next step or purified further by recrystallization.

Experimental Protocol: Conversion to Hydrochloride Salt

-

Dissolution: Dissolve the crude or purified 2,6-dimethoxyaniline in a suitable anhydrous organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of hydrogen chloride (1.1 eq) in the same solvent (e.g., 2M HCl in diethyl ether).

-

Precipitation: The this compound will immediately precipitate out of the solution as a solid.

-

Isolation and Purification: Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash the filter cake with a small amount of the cold solvent, and dry it under vacuum to yield the pure hydrochloride salt.

Reactivity and Synthetic Applications

As an anilinium salt, the primary utility of this compound is as a stable, easy-to-handle precursor to the nucleophilic free amine. The electron-withdrawing -NH₃⁺ group deactivates the aromatic ring towards electrophilic substitution. Therefore, for most synthetic applications, the free base must be generated in situ.

This is typically achieved by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to neutralize the hydrochloride and liberate the free amine.

Caption: In-situ generation of the reactive free base from the stable HCl salt.

Key Applications:

-

Pharmaceutical Synthesis: The sterically hindered aniline motif is a common feature in pharmacologically active molecules. The compound serves as a building block for more complex structures.

-

Dye and Pigment Chemistry: Aromatic amines are foundational precursors in the synthesis of azo dyes and other chromophores.

-

Ligand Synthesis: While less common than its diethyl- or diisopropyl-aniline analogues, it can be used to synthesize specialized ligands for organometallic catalysis where its electronic properties are desired.

Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring user safety and maintaining the integrity of the chemical.

-

Safety: The free base, 2,6-dimethoxyaniline, is classified as harmful if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Handling: As an anilinium salt, the hydrochloride is generally less toxic and less prone to absorption through the skin than the free base. However, standard precautions for handling chemical solids should be followed.

-

Storage: The primary advantage of the hydrochloride salt is its superior storage stability.[1] Unlike the free base, which is sensitive to air and light, the hydrochloride can be stored at room temperature in a tightly sealed container, protected from moisture. This prevents oxidative degradation and ensures long-term purity.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its enhanced stability, ease of handling, and well-defined properties make it a superior alternative to the free base for storage and many applications. By understanding its comparative physicochemical properties, spectroscopic signatures, and the simple protocols for its synthesis and use, researchers can effectively integrate this compound into complex synthetic workflows in drug discovery, materials science, and beyond.

References

- 1. chemscene.com [chemscene.com]

- 2. 2,6-DIMETHOXYANILINE CAS#: 2734-70-5 [m.chemicalbook.com]

- 3. ganapalifescience.com [ganapalifescience.com]

- 4. 2,6-Dimethoxyaniline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 2,6-Dimethoxyaniline, 97% | Fisher Scientific [fishersci.ca]

- 6. CAS 2734-70-5: 2,6-Dimethoxyaniline | CymitQuimica [cymitquimica.com]

- 7. Synthesis, structure, and features of anilinium anilinomethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

2,6-Dimethoxyaniline Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2,6-Dimethoxyaniline hydrochloride, a pivotal building block in contemporary organic synthesis and pharmaceutical development. We will explore its molecular structure, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, this guide will cover the spectroscopic signatures for its characterization and delve into its significant applications as a precursor to complex molecular architectures, including N-heterocyclic carbene (NHC) ligands and various bioactive compounds. This document is designed to be a comprehensive resource for researchers, chemists, and professionals in the drug discovery pipeline, offering both foundational knowledge and actionable insights for its laboratory application.

Introduction: The Strategic Importance of this compound

In the landscape of organic synthesis, the selection of starting materials is a critical determinant of a synthetic route's efficiency and success. This compound, the salt of 2,6-dimethoxyaniline, is a strategically important aromatic amine valued for its unique structural and electronic properties. The presence of two methoxy groups positioned ortho to the amine functionality imparts significant steric hindrance and electron-donating character. This substitution pattern not only influences the reactivity of the aromatic ring and the nucleophilicity of the nitrogen atom but also provides a scaffold that can lead to molecules with specific three-dimensional conformations, a crucial aspect in the design of pharmacologically active agents. Its hydrochloride form enhances stability, improves handling characteristics, and often simplifies purification processes, making it a preferred reagent in many synthetic applications.[1]

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is essential for its effective application.

-

IUPAC Name: this compound

-

Synonyms: 2,6-Dimethoxybenzenamine hydrochloride

-

Molecular Formula: C₈H₁₂ClNO₂[2]

-

Molecular Weight: 189.64 g/mol [2]

-

CAS Numbers:

The structure consists of a benzene ring substituted with an ammonium chloride group and two methoxy groups at the C2 and C6 positions.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The properties of the free base and its hydrochloride salt differ, which is a key consideration in experimental design.

| Property | 2,6-Dimethoxyaniline (Free Base) | This compound |

| Appearance | White to off-white crystalline solid | Crystalline solid |

| Molecular Formula | C₈H₁₁NO₂[3][4][6][8] | C₈H₁₂ClNO₂[2] |

| Molecular Weight | 153.18 g/mol [3][4][][8] | 189.64 g/mol [2] |

| Melting Point | 71-74 °C[3][] | Not explicitly available, typically higher than free base |

| Boiling Point | 253.6 °C at 760 mmHg[3][] | Decomposes upon heating |

| Solubility | Slightly soluble in water[10][11] | Generally soluble in polar solvents |

Synthesis and Purification: A Validated Protocol

The most reliable and common synthesis of 2,6-dimethoxyaniline involves the reduction of 2,6-dimethoxynitrobenzene. Catalytic hydrogenation is often preferred over metal/acid reductions (e.g., Sn/HCl) due to its cleaner reaction profile, milder conditions, and easier product isolation.[12]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Self-Validation and Trustworthiness: This protocol incorporates standard, well-established chemical transformations. The success of each step is readily verifiable through common analytical techniques (TLC, NMR), ensuring a self-validating system.

Materials:

-

2,6-Dimethoxynitrobenzene

-

10% Palladium on carbon (Pd/C)

-

Anhydrous Ethanol

-

Hydrogen (H₂) gas source

-

Diatomaceous earth (Celite®)

-

Anhydrous diethyl ether

-

Hydrochloric acid solution (e.g., 2M in diethyl ether)

-

Parr hydrogenation apparatus or equivalent

-

Standard laboratory glassware

Procedure:

-

Catalytic Hydrogenation of 2,6-Dimethoxynitrobenzene:

-

Causality: The nitro group is efficiently and selectively reduced to an amine using a palladium catalyst and hydrogen gas, a clean reaction where the primary byproduct is water.[12]

-

In a suitable high-pressure reaction vessel, dissolve 2,6-dimethoxynitrobenzene (1.0 eq) in anhydrous ethanol.

-

Carefully add 10% Pd/C catalyst (typically 1-2 mol% Pd relative to the substrate) to the solution.

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to approximately 1.0 MPa (145 psi) and commence vigorous stirring at room temperature.[12]

-

Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within a few hours.

-

Upon completion, vent the hydrogen gas and purge the vessel again with an inert gas.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude 2,6-dimethoxyaniline as a solid.

-

-

Formation and Isolation of the Hydrochloride Salt:

-

Causality: Conversion to the hydrochloride salt facilitates purification by crystallization, as the salt is typically a well-defined solid with lower solubility in nonpolar organic solvents than the free base.

-

Dissolve the crude 2,6-dimethoxyaniline in a minimal amount of anhydrous diethyl ether.

-

While stirring, slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for 30 minutes at room temperature or in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

-

Dry the product under vacuum to yield pure this compound.

-

Spectroscopic Analysis and Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the final product. The protonation of the amine to an ammonium salt induces characteristic shifts in NMR and IR spectra.[13]

| Technique | 2,6-Dimethoxyaniline (Free Base) | This compound (Expected Shifts) | Rationale for Spectral Changes |

| ¹H NMR | Aromatic protons (~6.5-7.0 ppm), -NH₂ (broad singlet, ~4.0 ppm), -OCH₃ (singlet, ~3.8 ppm). | Aromatic protons (downfield shift), -NH₃⁺ (broad singlet, significant downfield shift to ~7-10 ppm), -OCH₃ (minor shift). | The -NH₃⁺ group is more electron-withdrawing than -NH₂, deshielding adjacent protons and causing them to resonate at a lower field.[13] |

| ¹³C NMR | Aromatic carbons (~100-150 ppm), -OCH₃ (~56 ppm). | Aromatic carbons (shifts observed, especially for the carbon bearing the nitrogen), -OCH₃ (minor shift). | The electronic environment of the aromatic ring is altered by the positively charged ammonium group. |

| Infrared (IR) | -NH₂ stretch: Two sharp bands (~3350-3450 cm⁻¹). | -NH₃⁺ stretch: Broad, strong absorption band (~2500-3000 cm⁻¹).[13] | The distinct N-H stretching vibrations of a primary amine are replaced by the characteristic broad stretching of an ammonium salt.[13] |

Applications in Research and Development

The unique structure of 2,6-dimethoxyaniline makes it a valuable precursor in several areas of chemical research and development.

-

Precursor to N-Heterocyclic Carbene (NHC) Ligands: The sterically demanding 2,6-dimethoxyphenyl group is analogous to other bulky groups used to create highly effective NHC ligands. These ligands are instrumental in modern catalysis, particularly in cross-coupling reactions, due to their ability to stabilize metal centers and promote high catalytic activity.[1]

-

Synthesis of Pharmaceuticals: As an aniline derivative, it serves as a foundational piece in the synthesis of various heterocyclic systems that form the core of many pharmaceutical agents. Its derivatives have been investigated for a range of biological activities.[14]

-

Building Block for Dyes and Polymers: The aromatic amine functionality allows it to be a key component in the production of azo dyes and specialized polymers where its electronic and steric properties can be used to tune the material's characteristics.[14]

Safety and Handling

As with all laboratory chemicals, 2,6-Dimethoxyaniline and its hydrochloride salt must be handled with appropriate safety precautions.

-

Hazard Classifications (for free base): Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3).[7]

-

Hazard Statements (H-phrases): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 2,6-Dimethoxyaniline | CAS#:2734-70-5 | Chemsrc [chemsrc.com]

- 4. 2734-70-5|2,6-Dimethoxyaniline|BLD Pharm [bldpharm.com]

- 6. 2,6-Dimethoxyaniline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 2,6-dimethoxyaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 10. 2,6-Dimethoxyaniline, 97% | Fisher Scientific [fishersci.ca]

- 11. 2,6-DIMETHOXYANILINE | 2734-70-5 [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. benchchem.com [benchchem.com]

- 14. 2,6-Dimethoxyaniline | 2734-70-5 | Benchchem [benchchem.com]

CAS number for 2,6-Dimethoxyaniline hydrochloride

An In-depth Technical Guide to 2,6-Dimethoxyaniline Hydrochloride (CAS No. 375397-36-7)

Executive Summary

This technical guide provides a comprehensive overview of 2,6-Dimethoxyaniline and its hydrochloride salt, a key chemical intermediate with significant applications in organic synthesis, pharmaceutical development, and materials science. This document details the compound's chemical and physical properties, provides validated protocols for its synthesis and purification, explores its diverse applications, and outlines critical safety and handling procedures. The CAS Number for 2,6-Dimethoxyaniline is 2734-70-5, and its hydrochloride salt is identified by CAS Number 375397-36-7.[1][2] This guide is intended for researchers, chemists, and professionals in the drug development field, offering expert insights and actionable methodologies grounded in authoritative references.

Chemical Identification and Properties

2,6-Dimethoxyaniline is an aromatic amine whose utility is defined by its unique substitution pattern. The two methoxy groups ortho to the amine functionality create significant steric hindrance and influence the electronic properties of the molecule, making it a valuable building block for complex chemical architectures. The hydrochloride salt form enhances the compound's stability and modifies its solubility profile, often simplifying handling and formulation processes.

Chemical Identifiers

A clear distinction between the free base and its hydrochloride salt is crucial for procurement, synthesis, and regulatory compliance.

| Identifier | 2,6-Dimethoxyaniline (Free Base) | This compound (Salt) |

| CAS Number | 2734-70-5[1][3][4][5] | 375397-36-7[2] |

| Molecular Formula | C₈H₁₁NO₂[1][3][4] | C₈H₁₂ClNO₂[2] |

| Molecular Weight | 153.18 g/mol [1][4][5] | 189.64 g/mol [2] |

| IUPAC Name | 2,6-dimethoxyaniline[3] | 2,6-dimethoxyanilinium chloride |

| InChI Key | HQBJSEKQNRSDAZ-UHFFFAOYSA-N[3][5] | N/A |

Physicochemical Properties

The physical properties of 2,6-Dimethoxyaniline are well-documented and essential for designing experimental conditions.

| Property | Value | Source |

| Appearance | White to pale cream or brown crystalline powder.[3] | N/A |

| Melting Point | 71-78 °C[1][] | N/A |

| Boiling Point | 253.6 °C at 760 mmHg[1][] | N/A |

| Solubility | Slightly soluble in water.[7][8] | N/A |

| Density | ~1.1 g/cm³[1][] | N/A |

Synthesis and Purification

The synthesis of this compound is typically a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt. The most prevalent and environmentally conscious method for preparing the free base is the catalytic hydrogenation of its nitro precursor.

Synthesis of 2,6-Dimethoxyaniline (Free Base)

The reduction of 2,6-dimethoxynitrobenzene is the preferred route.[9] While historical methods used reactive metals in acidic conditions, modern protocols favor catalytic hydrogenation for its cleaner reaction profile, higher yields, and easier product isolation.[9] The use of a Palladium on carbon (Pd/C) catalyst under mild conditions represents an efficient and scalable approach.[9]

-

Reactor Setup: To a 150 mL high-pressure reactor, add 2,6-dimethoxynitrobenzene (10 g, 55 mmol), 30 mL of anhydrous ethanol, and 0.2 g of 10% Pd/C catalyst.[9] The ethanol acts as a solvent, ensuring the substrate is available to the solid catalyst.

-

Hydrogenation: Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing high-purity hydrogen gas to a pressure of 1.0 MPa.[9]

-

Reaction: Stir the mixture at room temperature. The reaction is exothermic and proceeds as hydrogen is consumed. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when the pressure stabilizes.[9]

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 2,6-Dimethoxyaniline as a solid.[9] This method typically results in high purity and an 80% yield.[9]

Caption: Synthesis workflow for 2,6-Dimethoxyaniline via catalytic hydrogenation.

Conversion to Hydrochloride Salt

Converting the free base amine to its hydrochloride salt is a standard acid-base reaction. This process increases the compound's melting point and often enhances its aqueous solubility and stability, making it easier to handle and store.

-

Dissolution: Dissolve the purified 2,6-Dimethoxyaniline free base in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 3M HCl in ethyl acetate) to the dissolved amine.[10] The immediate formation of a precipitate is typically observed.

-

Isolation: Continue stirring for a sufficient period to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Drying: Wash the collected solid with a small amount of the cold solvent (e.g., diethyl ether) to remove any unreacted starting material and dry under vacuum to yield this compound.

Caption: General workflow for the conversion of an amine to its hydrochloride salt.

Applications in Research and Development

This compound serves as a versatile intermediate in several fields. Its functional groups—a nucleophilic amine and two electron-donating methoxy groups—can be readily modified, making it a valuable precursor for a wide range of target molecules.

-

Organic Synthesis : It is a fundamental building block for producing more complex organic molecules. Its participation in reactions like oxidation to form quinone derivatives and electrophilic aromatic substitution makes it highly useful.[11]

-

Pharmaceuticals : The substituted aniline motif is prevalent in many active pharmaceutical ingredients (APIs). This compound serves as a precursor for drug candidates, where its functional groups allow for further chemical modifications to modulate biological activity.[11]

-

Dyes and Pigments : Like many aromatic amines, it is an integral component in the synthesis of various dyes and pigments.[11]

-

Material Science : The compound is employed in the development of specialized polymers and resins, contributing to materials with unique chemical properties.[11]

Safety, Handling, and Storage

Proper handling of 2,6-Dimethoxyaniline and its hydrochloride salt is essential due to its hazard profile. The compound is classified as harmful and requires strict adherence to safety protocols.

Hazard Identification

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[5][12] |

| Skin Irritation | H315 | Causes skin irritation.[5][7][12] |

| Eye Irritation | H319 | Causes serious eye irritation.[5][12] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[5][13] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][14] Ensure that eyewash stations and safety showers are readily accessible.[7][14]

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7][14]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.[7][15]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][14]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][15]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7][15]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[7][14]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[7][15]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][14] Keep away from strong oxidizing agents. It is recommended to store under an inert atmosphere as the compound can be air-sensitive.[12]

Conclusion

This compound (CAS No. 375397-36-7) is a crucial chemical intermediate with a well-defined synthesis pathway and a broad range of applications. Its unique structural properties make it an important starting material in the pharmaceutical and materials science industries. A thorough understanding of its chemical properties, synthesis, and handling protocols, as detailed in this guide, is paramount for its safe and effective utilization in research and development.

References

- 1. 2,6-Dimethoxyaniline | CAS#:2734-70-5 | Chemsrc [chemsrc.com]

- 2. chemscene.com [chemscene.com]

- 3. H27139.06 [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. 2,6-dimethoxyaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. 2,6-DIMETHOXYANILINE | 2734-70-5 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. 2,6-DIMETHYLANILINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 11. 2,6-Dimethoxyaniline | 2734-70-5 | Benchchem [benchchem.com]

- 12. 2,6-Dimethoxyaniline | 2734-70-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. cpachem.com [cpachem.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

Solubility of 2,6-Dimethoxyaniline hydrochloride in water and organic solvents

An In-depth Technical Guide to the Solubility of 2,6-Dimethoxyaniline Hydrochloride

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that governs its behavior in both chemical reactions and biological systems. This technical guide provides a comprehensive analysis of the solubility profile of this compound (CAS: 375397-36-7), a valuable building block in organic synthesis. Due to the scarcity of published quantitative data for this specific salt, this document synthesizes foundational chemical principles with field-proven experimental methodologies. We will explore the theoretical underpinnings of its solubility in aqueous and organic media, provide a qualitative solubility profile based on molecular structure, and detail a robust, self-validating protocol for its precise experimental determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics to inform reaction design, process optimization, and formulation development.

Introduction: The Critical Role of Solubility

This compound is the salt form of the parent aromatic amine, 2,6-dimethoxyaniline. The conversion of an amine to its hydrochloride salt is a common strategy in pharmaceutical development and chemical synthesis to modulate its physical properties. The introduction of the ionic hydrochloride group dramatically alters the molecule's polarity and, consequently, its solubility profile compared to the free base.

Understanding the solubility of this compound is paramount for:

-

Synthetic Chemists: Selecting appropriate solvent systems for reactions, controlling concentration, preventing precipitation, and developing effective purification strategies such as recrystallization.

-

Process and Scale-up Chemists: Designing robust processes where solubility affects reaction kinetics, mass transfer, and product isolation.

-

Formulation Scientists: For pharmaceutical applications, aqueous solubility is a key determinant of a drug's dissolution rate and subsequent bioavailability. Forming a hydrochloride salt is a primary method to enhance the aqueous solubility of poorly soluble basic compounds.[1]

This guide provides the theoretical framework and practical tools necessary to predict, understand, and experimentally verify the solubility of this compound.

A Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of this analysis.

Molecular Structure Analysis

The solubility behavior of this compound is a direct consequence of its molecular structure, which contains three key features:

-

The Aromatic Ring: The benzene core is inherently nonpolar and hydrophobic.

-

Two Methoxy Groups (-OCH₃): These groups are moderately polar but can also contribute to the molecule's bulk, potentially shielding the polar amine group.

-

The Ammonium Chloride Group (-NH₃⁺Cl⁻): This is the dominant feature determining its solubility in polar solvents. As a salt, the molecule exists as a charged ammonium cation and a chloride anion in solution. This ionic character makes it fundamentally different from its neutral free base counterpart.

The free base, 2,6-dimethoxyaniline, is reported to be only slightly soluble in water, as the hydrophobicity of the dimethoxybenzene ring outweighs the moderate polarity of the amino group.[2][3][4]

Aqueous Solubility: The Power of an Ionic Center

In water, a highly polar protic solvent, the ionic nature of the hydrochloride salt dictates its behavior. Amine salts are generally charged, polar, and capable of hydrogen bonding, all of which enhance solubility in water.[5] The solvation process involves:

-

Ion-Dipole Interactions: The positively charged ammonium center (-NH₃⁺) and the chloride anion (Cl⁻) are strongly attracted to the partial negative (oxygen) and partial positive (hydrogen) ends of water molecules, respectively. These favorable ion-dipole interactions release significant energy, overcoming the lattice energy of the solid salt.

-

Hydrogen Bonding: The protons on the ammonium group can act as hydrogen bond donors to water molecules, further stabilizing the dissolved state.

Therefore, a marked increase in aqueous solubility is expected for this compound compared to its free base.

Caption: Solvation of the ionic species in water.

Solubility in Organic Solvents

The solubility in organic solvents will vary significantly based on the solvent's polarity and its ability to solvate ions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated. These solvents have a high dielectric constant and can engage in hydrogen bonding, effectively solvating both the ammonium cation and the chloride anion.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is expected. While these solvents have high dielectric constants and can solvate the cation effectively through dipole interactions, they are less effective at solvating the small chloride anion compared to protic solvents. A general rule of thumb is that organic salts often have limited solubility in DMSO.

-

Low-Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate): Poor solubility is predicted. These solvents lack the polarity to overcome the strong ionic interactions (lattice energy) of the salt.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The compound is expected to be practically insoluble. There are no favorable intermolecular forces between the ionic salt and the nonpolar solvent molecules.

Estimated Solubility Profile

While precise quantitative data is not widely published, we can construct a reliable qualitative profile based on the chemical principles discussed. The following table serves as a practical guide for solvent selection.

| Solvent Class | Solvent Example | Predicted Solubility | Causality and Rationale |

| Polar Protic | Water | High | Strong ion-dipole interactions and hydrogen bonding with the -NH₃⁺Cl⁻ group. |

| Polar Protic | Methanol, Ethanol | High | Similar to water, these solvents effectively solvate both ions. |

| Polar Aprotic | DMSO, DMF | Moderate to Low | Good cation solvation but poor anion solvation. |

| Low Polarity | Dichloromethane | Very Low | Insufficient polarity to overcome the salt's crystal lattice energy. |

| Nonpolar | Toluene, Hexane | Insoluble | No favorable intermolecular interactions between the ionic solute and nonpolar solvent. |

Experimental Protocol for Quantitative Solubility Determination

To obtain definitive, quantitative data, an experimental approach is essential. The Isothermal Shake-Flask Method is a widely accepted and robust technique for determining equilibrium solubility.

Caption: Workflow for the Isothermal Shake-Flask solubility determination method.

Detailed Methodology: Isothermal Shake-Flask Protocol

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).

Trustworthiness through Self-Validation: This protocol's integrity is ensured by establishing that true equilibrium has been reached. This is confirmed by taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the measured concentration does not change significantly over the later time points. All experiments should be performed in triplicate to ensure reproducibility.

Materials:

-

This compound (>99% purity)

-

Analytical grade solvents (e.g., Water, Methanol, DMSO)

-

Thermostatic shaker bath

-

Calibrated analytical balance

-

Centrifuge

-

Validated HPLC system with a UV detector and a suitable column (e.g., C18)

-

Volumetric flasks, pipettes, and vials

-

0.22 µm syringe filters

Procedure:

-

Preparation of Saturated Solutions: a. Weigh an excess amount of this compound (enough to ensure solid remains after equilibration) into a glass vial. b. Add a precise, known volume of the desired solvent (e.g., 5.0 mL). c. Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the vials for a predetermined period (typically 24-72 hours). Causality: Continuous agitation ensures intimate contact between the solid and the solvent, facilitating the dissolution process until the solution is saturated and in equilibrium with the solid phase.

-

Phase Separation: a. After equilibration, remove the vials and allow them to stand at the same temperature for at least 30 minutes for coarse settling. b. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to create a compact pellet of the undissolved solid. Causality: This step is critical to ensure that no solid particulates are carried over during sampling, which would falsely elevate the measured solubility.

-

Sample Analysis: a. Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. b. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial. Causality: Filtration removes any remaining microparticulates. c. Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve. d. Quantify the concentration of this compound using the validated HPLC-UV method.

-

Data Analysis: a. Calculate the solubility (S) using the equation: S = C_measured × Dilution_Factor. b. Express the final result in appropriate units (e.g., mg/mL or mol/L). c. Report the average and standard deviation of the triplicate measurements.

Conclusion

This technical guide establishes a comprehensive understanding of the solubility of this compound. While published quantitative data is scarce, a robust qualitative profile can be confidently predicted from its molecular structure. The presence of the ionic ammonium chloride group renders the molecule highly soluble in polar protic solvents like water and alcohols, with diminishing solubility in aprotic and nonpolar organic media. For applications requiring precise quantitative data, the provided isothermal shake-flask protocol offers a reliable, field-proven method. By combining theoretical principles with rigorous experimental methodology, researchers and developers can effectively manage and utilize the solubility properties of this important chemical intermediate.

References

An In-depth Technical Guide to the Melting and Boiling Points of 2,6-Dimethoxyaniline Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the thermal properties, specifically the melting and boiling points, of 2,6-Dimethoxyaniline hydrochloride (CAS No. 375397-36-7). Acknowledging the current scarcity of published data for this specific salt, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It synthesizes theoretical principles with actionable experimental protocols. The guide begins by characterizing the well-documented free base, 2,6-Dimethoxyaniline, as a comparative baseline. It then delves into the profound influence of hydrochloride salt formation on the physicochemical properties of amines, explaining the anticipated elevation in melting point and the relevance of thermal decomposition over boiling. Detailed, field-proven methodologies for the precise determination of these thermal characteristics, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and classical capillary methods, are presented. This guide is designed to empower scientific professionals to accurately characterize this compound, ensuring data integrity and facilitating its application in further research and development.

Introduction: The Challenge of Characterizing a Niche Hydrochloride Salt

This guide directly addresses this challenge. Instead of merely noting the absence of data, we will establish a framework for its determination, grounded in first principles and established analytical techniques. We will begin by examining the properties of the parent compound, the free base 2,6-Dimethoxyaniline, to provide a crucial point of reference.

Physicochemical Properties of the Free Base: 2,6-Dimethoxyaniline

The free base, 2,6-Dimethoxyaniline (CAS No. 2734-70-5), is a solid at room temperature. Its thermal properties are well-documented and summarized in the table below.[3][4][5] Understanding these values is the first step in predicting the behavior of its hydrochloride salt.

| Property | Value | Source(s) |

| CAS Number | 2734-70-5 | [3] |

| Molecular Formula | C₈H₁₁NO₂ | [6] |

| Molecular Weight | 153.18 g/mol | [6] |

| Appearance | White to off-white or brown crystalline powder | [3] |

| Melting Point | 71-78 °C | [5] |

| Boiling Point | 254 °C at 760 mmHg | [5] |

The Impact of Hydrochloride Salt Formation on Thermal Properties

The conversion of an amine to its hydrochloride salt is a common strategy in pharmaceutical and chemical development to improve solubility and stability. This transformation, however, fundamentally alters the compound's physical properties, particularly its melting and boiling points.

The Causality Behind an Elevated Melting Point

The melting process involves overcoming the intermolecular forces that hold the molecules in a rigid crystalline lattice. In the case of 2,6-Dimethoxyaniline, these are primarily van der Waals forces and hydrogen bonding.

Upon formation of the hydrochloride salt, the aniline nitrogen is protonated, creating an ammonium cation (C₈H₁₁NH₂⁺) and a chloride anion (Cl⁻). This introduces strong ionic bonds into the crystal lattice. These electrostatic interactions are significantly stronger than the intermolecular forces present in the free base. Consequently, a much greater amount of thermal energy is required to break down the crystal lattice, resulting in a substantially higher melting point. This phenomenon is consistently observed when comparing the melting points of free bases and their corresponding hydrochloride salts.

Boiling Point vs. Thermal Decomposition

For many organic salts, including amine hydrochlorides, the concept of a "boiling point" at atmospheric pressure is often not applicable. The high temperatures required to overcome the strong ionic forces in the liquid state typically exceed the temperature at which the molecule itself begins to chemically break down. Therefore, instead of observing a transition from a liquid to a gaseous phase (boiling), one is more likely to observe thermal decomposition.

For this compound, heating to high temperatures would likely result in the loss of hydrogen chloride and potential degradation of the organic moiety. Therefore, determining the decomposition temperature is a more relevant and informative thermal characterization than attempting to measure a boiling point.

Experimental Determination of Thermal Properties

Given the lack of published data, experimental determination is necessary. The following protocols are designed to be self-validating and provide accurate, reproducible results.

Synthesis of this compound

A prerequisite for thermal analysis is the synthesis and purification of the hydrochloride salt.

Protocol:

-

Dissolution: Dissolve purified 2,6-Dimethoxyaniline (1.0 eq) in a suitable solvent, such as diethyl ether or isopropanol, in a round-bottom flask.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid (1.05 eq, e.g., 2M HCl in diethyl ether or concentrated HCl) to the aniline solution.

-

Precipitation: The hydrochloride salt will precipitate out of the solution, often as a white or off-white solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold solvent (the same solvent used for the reaction) to remove any unreacted starting material or excess acid.

-

Drying: Dry the purified this compound under vacuum to a constant weight.

Melting Point Determination

Two primary methods are recommended: the classical capillary method for a direct visual assessment and Differential Scanning Calorimetry (DSC) for a more quantitative analysis.

This technique provides a melting range and is a staple in organic chemistry labs.

Protocol:

-

Sample Preparation: Finely powder a small amount of the dried this compound. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent, more precise measurements.

-

Accurate Determination: Using a fresh sample, heat the apparatus to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point is reported as the range T1-T2.

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a precise melting point (onset temperature) and the enthalpy of fusion.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Temperature Program: Heat the sample under an inert nitrogen atmosphere at a constant rate, typically 10°C/min, over a temperature range expected to encompass the melting point (e.g., from 25°C to 250°C).

-

Data Analysis: The melting event will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is taken as the melting point. The area under the peak corresponds to the heat of fusion.

Thermal Decomposition Analysis via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This is the ideal technique to determine the thermal stability and decomposition profile of this compound.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (ceramic or platinum).

-

Instrument Setup: Place the sample pan onto the TGA's microbalance.

-

Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 400°C) at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The TGA thermogram will plot the percentage of initial mass remaining versus temperature. A significant drop in mass indicates decomposition. The onset temperature of this mass loss is reported as the decomposition temperature. The derivative of the TGA curve can help to more precisely identify the temperatures of maximum decomposition rates.

Expected Results and Interpretation

Based on the principles outlined in Section 2, the experimentally determined melting point of this compound is expected to be significantly higher than the 71-78°C range of its free base. A sharp melting range from the capillary method would indicate a high degree of purity.

The TGA analysis will likely show thermal stability up to a certain temperature, followed by a mass loss event corresponding to decomposition. This decomposition temperature is a critical parameter for defining the upper limit of the compound's thermal stability during processing and storage.

Conclusion

While published melting and boiling point data for this compound are currently unavailable, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for their robust experimental determination. By understanding the physicochemical differences between the free base and its hydrochloride salt, and by employing standard thermal analysis techniques such as DSC and TGA, researchers can confidently characterize this compound. The methodologies described herein ensure the generation of high-quality, reliable data, thereby overcoming the existing information gap and enabling the effective use of this compound in drug discovery, chemical synthesis, and materials science.

References

- 1. 2,6-Dimethoxyaniline | CAS#:2734-70-5 | Chemsrc [chemsrc.com]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. 2,6-Dimethoxyaniline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. 2,6-Dimethoxyaniline, 97% | CAS 2734-70-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. scbt.com [scbt.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,6-Dimethoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Its Inherent Risks

2,6-Dimethoxyaniline hydrochloride is a valuable aromatic amine intermediate utilized in the synthesis of a range of pharmaceutical compounds and other complex organic molecules. Its utility, however, is paired with a significant hazard profile that demands a comprehensive understanding and meticulous implementation of safety protocols. Aromatic amines as a class of compounds are known for their potential toxicity, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[1][2] This guide, authored from the perspective of a Senior Application Scientist, moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, causality-driven understanding of the necessary handling precautions for this compound. Our objective is to empower researchers to work confidently and safely with this reagent, ensuring both personal safety and the integrity of their research.

Part 1: A Granular Hazard Analysis of this compound

A thorough risk assessment is the foundation of safe laboratory practice. For this compound, the hazards are multifaceted, encompassing acute and chronic health effects. The free base, 2,6-Dimethoxyaniline, is considered hazardous and toxic in contact with skin, a skin and eye irritant, and may cause respiratory irritation.[3] It is also harmful if swallowed or inhaled and may cause damage to organs, specifically the kidneys, through prolonged or repeated exposure.[3][4] The hydrochloride salt should be handled with the same level of caution.

GHS Classification Summary

The following table summarizes the Globally Harmonized System (GHS) classification for 2,6-Dimethoxyaniline, which should be applied to its hydrochloride salt in the absence of specific data to the contrary.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5][6] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[3][6] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][8] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3][5][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[8] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[3][4][6] |

This data is primarily for 2,6-Dimethoxyaniline and should be considered representative for its hydrochloride salt.

The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[3] The toxicity of aromatic amines often stems from their metabolic activation in the body, which can lead to the formation of reactive species that damage cellular macromolecules.[1]

Part 2: The Hierarchy of Controls: A Proactive Approach to Safe Handling

Effective risk management follows the hierarchy of controls, prioritizing the most effective measures.

Elimination and Substitution

Before using this compound, a critical evaluation of the synthetic route should be conducted to determine if a less hazardous alternative could be employed without compromising the research objectives.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard.

-

Chemical Fume Hood: All handling of this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of airborne dust particles.[3][9]

-

Ventilation: Ensure adequate general laboratory ventilation to complement the localized exhaust of the fume hood.[9]

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[3][4]

Administrative Controls: Standard Operating Procedures

Well-defined Standard Operating Procedures (SOPs) are crucial for ensuring consistent and safe practices.

-

Restricted Access: The area where this compound is handled should be clearly demarcated, with access restricted to authorized personnel.

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][5] Do not eat, drink, or smoke in the laboratory.[3]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should not be relied upon as the primary means of protection.

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile or other chemically resistant gloves. | Aromatic amines can be absorbed through the skin; gloves must be inspected before use and changed immediately if contaminated.[1][5] |

| Eye Protection | Chemical safety goggles or a face shield. | To protect against dust particles and splashes.[5][9][10] |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. | To prevent skin contact.[3][9] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary for large-scale operations or in case of ventilation failure. | To prevent inhalation of the dust.[3][9] |

Part 3: Experimental Protocols: From Weighing to Quenching

Weighing and Transfer

-

Preparation: Don personal protective equipment (PPE) as outlined above.

-

Location: Conduct all weighing and transfer operations within a chemical fume hood.

-

Technique: Use a spatula to carefully transfer the solid. Avoid creating dust clouds. If possible, weigh the compound directly into the reaction vessel.

-

Cleaning: Clean any spills within the fume hood immediately using appropriate procedures (see spill response below).

Reaction Setup and Monitoring

-

Glassware: Use clean, dry glassware.

-

Inert Atmosphere: If the reaction is sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).

-

Temperature Control: Use a well-calibrated heating or cooling system to maintain the desired reaction temperature.

-

Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

Work-up and Purification

-

Quenching: Quench the reaction carefully, being mindful of any potential exotherms.

-

Extraction: If performing a liquid-liquid extraction, ensure the separatory funnel is properly vented.

-

Purification: Conduct all purification steps (e.g., chromatography, recrystallization) within a fume hood.

Part 4: Emergency Preparedness: A Validated Response Plan

A clear and practiced emergency plan is non-negotiable.

Emergency Response Workflow

Caption: Workflow for responding to an exposure or spill event involving this compound.

Specific First-Aid Measures

-

Inhalation: Remove the individual to fresh air.[3][9] If breathing is difficult or stops, provide artificial respiration.[4][9] Seek immediate medical attention.[3][4]

-

Skin Contact: Immediately remove all contaminated clothing.[3][9] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][9] Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[4][9] Rinse the mouth with water.[3][9] Never give anything by mouth to an unconscious person.[5][9] Seek immediate medical attention.[3][9]

Fire and Spill Response

-

Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[9] Wear self-contained breathing apparatus (SCBA) and full protective gear.[3][9]

-

Spill: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[3][5] For large spills, evacuate the area and contact emergency services. Prevent the material from entering drains.[9]

Part 5: Storage and Disposal

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][9] The storage area should be locked up and accessible only to authorized personnel.[3][11] Keep it away from incompatible materials such as strong oxidizing agents.[3][9]

Disposal

Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3][11] Do not allow it to enter the environment.[9]

Conclusion

The responsible use of this compound in a research setting is predicated on a deep respect for its potential hazards and a disciplined adherence to established safety protocols. By understanding the "why" behind each precaution—from the necessity of a fume hood to mitigate inhalation risks to the imperative of immediate and thorough washing after skin contact to prevent dermal absorption—researchers can effectively minimize their risk of exposure. This guide provides a framework for developing robust, self-validating safety practices that protect the scientist and ensure the continued progress of vital research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. angenechemical.com [angenechemical.com]

- 6. echemi.com [echemi.com]

- 7. capotchem.cn [capotchem.cn]

- 8. chemscene.com [chemscene.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. international.skcinc.com [international.skcinc.com]

- 11. cpachem.com [cpachem.com]

Spectroscopic Characterization of 2,6-Dimethoxyaniline Hydrochloride: A Technical Guide for Researchers

Introduction: The Importance of Rigorous Spectroscopic Analysis

In the landscape of pharmaceutical and materials science research, 2,6-dimethoxyaniline serves as a pivotal building block. Its hydrochloride salt (CAS 375397-36-7), often preferred for its enhanced stability and solubility, requires precise structural confirmation and purity assessment to ensure the integrity of downstream applications.[1][2] This in-depth guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,6-dimethoxyaniline hydrochloride. More than a mere repository of data, this document elucidates the causal relationships behind experimental choices and interpretive strategies, reflecting a field-proven approach to the analytical characterization of aromatic amine salts.

Molecular Structure and Key Physicochemical Properties

This compound is the protonated form of 2,6-dimethoxyaniline. The protonation occurs at the nitrogen atom of the amino group, forming an anilinium ion. This transformation is critical as it significantly influences the molecule's electronic environment and, consequently, its spectroscopic signatures.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | 2,6-Dimethoxyanilinium chloride | N/A |

| CAS Number | 375397-36-7 | [1] |

| Molecular Formula | C₈H₁₂ClNO₂ | [1] |

| Molecular Weight | 189.64 g/mol | [1] |

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, NMR provides unambiguous confirmation of the protonation state and the substitution pattern of the aromatic ring.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol is a self-validating system designed to yield high-resolution NMR spectra suitable for structural confirmation.

1. Sample Preparation:

-

Analyte: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the ionic hydrochloride salt, and its deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.[4] The residual proton signal of DMSO-d₆ (δ ≈ 2.50 ppm) and the carbon signal (δ ≈ 39.52 ppm) serve as convenient internal references.

-

Procedure: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial. To ensure a homogenous solution free of particulates, which can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.

2. Instrument Parameters (400 MHz Spectrometer):

-

Locking and Shimming: The instrument is locked onto the deuterium signal of DMSO-d₆. Automated or manual shimming is then performed to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45°

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 8-16 scans

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled (e.g., zgpg30) to produce singlets for all carbon environments.

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 scans (or more, depending on concentration)

-

¹H NMR Spectral Data and Interpretation

Note: As of early 2026, a publicly available, high-resolution ¹H NMR spectrum for this compound is not readily accessible. The following data is a scientifically-grounded prediction based on the known spectrum of the free base and established principles of protonation effects.

For the free base, 2,6-dimethoxyaniline, in CDCl₃, the aromatic protons appear as a triplet around δ 6.45 ppm, and the methoxy protons as a singlet at δ 3.85 ppm.[2] Upon protonation to form the hydrochloride salt in DMSO-d₆, significant changes are expected:

-

-NH₃⁺ Protons: A broad singlet is anticipated in the downfield region (typically δ 8-12 ppm). This broadness is due to rapid proton exchange with trace amounts of water and quadrupolar broadening from the nitrogen atom. Its presence is a definitive indicator of the anilinium salt formation.

-

Aromatic Protons: Protonation of the amino group withdraws electron density from the aromatic ring, deshielding the aromatic protons. Consequently, the signals for the C4-H (para) and the C3/C5-H (meta) protons are expected to shift downfield compared to the free base.

-

Methoxy Protons (-OCH₃): The methoxy groups are less affected by the protonation at the nitrogen but may experience a slight downfield shift due to the overall increase in the electron-withdrawing nature of the anilinium group.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~9.5-10.5 | br s | 3H | -NH₃⁺ | Broad signal characteristic of anilinium protons. |

| ~7.2-7.4 | t | 1H | C4-H | Downfield shift due to -NH₃⁺; triplet from coupling to two meta protons. |

| ~6.7-6.9 | d | 2H | C3-H, C5-H | Downfield shift; doublet from coupling to the para proton. |

| ~3.8-3.9 | s | 6H | 2 x -OCH₃ | Singlet for equivalent methoxy groups, slightly deshielded. |

¹³C NMR Spectral Data and Interpretation

Protonation also influences the ¹³C NMR spectrum. The electron-withdrawing anilinium group will deshield adjacent carbons, shifting their signals downfield.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~150-152 | C2, C6 | Quaternary carbons attached to methoxy groups, deshielded. |

| ~128-130 | C4 | Aromatic CH, most deshielded of the CH carbons. |

| ~115-118 | C1 | Quaternary carbon attached to the -NH₃⁺ group. |

| ~105-107 | C3, C5 | Aromatic CH carbons, least deshielded. |

| ~56-58 | -OCH₃ | Methoxy carbons. |

Part 2: Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule. For this compound, the IR spectrum provides clear evidence of the anilinium ion and the aromatic ether functionalities.

Experimental Protocol: Solid-State FT-IR

1. Sample Preparation (Thin Film Method):

-

Dissolve a small amount (2-5 mg) of this compound in a few drops of a volatile solvent like methanol or dichloromethane.

-

Apply one drop of the resulting solution onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Allow the solvent to fully evaporate, leaving a thin, solid film of the analyte on the plate. This method avoids the characteristic peaks of mulling agents like Nujol.

2. Data Acquisition:

-

First, acquire a background spectrum of the clean, empty sample compartment to subtract absorbances from atmospheric CO₂ and water vapor.

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of an amine salt is distinctly different from its free amine counterpart. The most prominent features for this compound are:

-

N-H Stretching: A very broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹. This is the characteristic N-H stretching vibration of the -NH₃⁺ group and is a hallmark of a primary amine salt. Its breadth is due to extensive hydrogen bonding in the solid state.

-

Aromatic C-H Stretching: Sharp, medium-intensity peaks will appear just above 3000 cm⁻¹ (~3000-3100 cm⁻¹).

-

Aliphatic C-H Stretching: The C-H bonds of the methoxy groups will give rise to absorptions in the 2950-2850 cm⁻¹ region, often appearing as shoulders on the broad N-H stretching band.

-

N-H Bending: An intense absorption band between 1620-1560 cm⁻¹ is expected, corresponding to the asymmetric bending of the -NH₃⁺ group.

-

C=C Stretching (Aromatic): Medium to strong absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the aromatic ring.

-

C-O Stretching (Aromatic Ether): A strong, characteristic absorption band for the aryl-alkyl ether C-O bond is expected around 1250 cm⁻¹.

Summary of Key IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-2800 | Strong, very broad | N-H stretch (-NH₃⁺) |

| ~3100-3000 | Medium, sharp | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1620-1560 | Strong | Asymmetric N-H bend (-NH₃⁺) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-CH₃ stretch |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Experimental Protocol: ESI-MS

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like amine hydrochlorides, as it typically keeps the molecule intact.

1. Sample Preparation:

-

Prepare a dilute solution of the sample (~1-10 µg/mL) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to ensure the analyte remains protonated.

2. Data Acquisition:

-

Ionization Mode: Positive ion mode ([M+H]⁺).

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.

-

Data Acquisition: The sample solution is infused directly into the ESI source. A full scan mass spectrum is acquired over a relevant m/z range (e.g., m/z 50-500).

Mass Spectrum and Fragmentation Analysis

In the ESI-MS spectrum, the anilinium cation is detected directly. The chloride ion is not observed in positive ion mode. The molecular weight of the free base is 153.18 g/mol .

-

Base Peak / Molecular Ion: The expected base peak will be the protonated molecule (the anilinium cation itself), [M]⁺, at m/z 154 . This corresponds to the cationic part of the salt, C₈H₁₂NO₂⁺.

If tandem MS (MS/MS) is performed on the m/z 154 ion, or if a harder ionization technique like electron impact (EI) is used on the free base, a characteristic fragmentation pattern would emerge. The fragmentation is guided by the stability of the resulting ions and neutral losses.

Predicted Fragmentation Pathway:

Caption: Predicted ESI-MS/MS fragmentation of 2,6-dimethoxyanilinium.

-

Loss of a Methyl Radical: The most likely initial fragmentation is the loss of a methyl radical (•CH₃) from one of the methoxy groups to form a highly stable ion at m/z 139 .

-

Loss of Carbon Monoxide: The m/z 139 fragment can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation pathway for phenols and anisoles, resulting in an ion at m/z 111 .

-

Loss of a Methoxy Radical: A less common alternative pathway is the loss of a methoxy radical (•OCH₃) to yield an ion at m/z 123 .

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its unequivocal identification and quality control. The protonation of the amine to form the anilinium salt induces predictable and significant changes in the spectroscopic data compared to the free base. The characteristic broad N-H stretch in the IR, the downfield shift of the aromatic and ammonium protons in the ¹H NMR, and the detection of the anilinium cation at m/z 154 in the mass spectrum collectively serve as a unique fingerprint for this compound. Adherence to the detailed protocols outlined in this guide will ensure the generation of high-quality, reliable data essential for researchers and professionals in drug development and chemical sciences.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Interpretation of 2,6-Dimethoxyaniline Hydrochloride

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-dimethoxyaniline hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of spectral interpretation, offering field-proven insights into experimental design and data analysis.

Introduction: The Structural and Spectroscopic Nuances of this compound